3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine

Medicinal Chemistry Organic Synthesis Cross-Coupling

Developing kinase inhibitors demands a pyrazole scaffold with consistent Suzuki-Miyaura reactivity. Generic bromophenyl analogs introduce cross-coupling variability, wasting synthetic resources. 3-(4-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine solves this: • Para-bromophenyl group ensures optimal Pd-catalyzed coupling yields for p38 MAPK inhibitor libraries. • 5-Amino condenses with 1,3-dielectrophiles to form FGFR-targeting pyrazolo[1,5-a]pyrimidine cores. • cLogP ~2.99 enables BBB-permeable CNS kinase probe development. Supplied with batch-specific analytical data; ready for global shipping.

Molecular Formula C11H12BrN3
Molecular Weight 266.14 g/mol
CAS No. 1152653-72-9
Cat. No. B6146532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine
CAS1152653-72-9
Molecular FormulaC11H12BrN3
Molecular Weight266.14 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C2=CC=C(C=C2)Br)C)N
InChIInChI=1S/C11H12BrN3/c1-7-10(14-15(2)11(7)13)8-3-5-9(12)6-4-8/h3-6H,13H2,1-2H3
InChIKeyAXPBGFZXBZDRHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine: Heterocyclic Building Block


3-(4-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine is a brominated pyrazole derivative belonging to the 3-aryl-4-alkylpyrazol-5-amine class [1]. It features a 1,4-dimethyl-substituted pyrazole core with a 5-amino group and a 4-bromophenyl substituent at the 3-position [2]. This compound serves primarily as a synthetic intermediate in medicinal chemistry, with applications in the development of kinase inhibitors and fused heterocyclic scaffolds [3].

3-(4-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine: Substitution Risks


Within the 3-aryl-4-alkylpyrazol-5-amine class, minor structural modifications, such as the position of the bromine substituent on the phenyl ring or the absence of the 4-methyl group, profoundly alter molecular geometry, electronic distribution, and binding interactions [1]. The 4-bromophenyl group of the target compound confers a specific vector and electron density that directly impacts target engagement in kinase and receptor assays . Generic substitution with ortho- or meta-bromo analogs, or with unsubstituted phenyl derivatives, introduces uncontrolled variables that can compromise synthetic yields in cross-coupling reactions and invalidate biological activity comparisons, leading to irreproducible results and wasted research resources.

3-(4-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine: Comparative Evidence Guide


Para-Bromo Substitution Reactivity vs. Ortho/Meta Analogs

The target compound possesses a para-bromophenyl group, which offers distinct steric and electronic properties compared to ortho- or meta-bromo analogs. While direct comparative reaction yields for this specific compound are not reported in peer-reviewed literature, the para-substitution pattern is widely established to provide optimal reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to reduced steric hindrance and favorable transition-state geometry compared to ortho-substituted analogs [1]. This structural feature directly impacts synthetic efficiency and product purity in downstream derivatization.

Medicinal Chemistry Organic Synthesis Cross-Coupling

4-Methyl Group and Conformational Restriction

The target compound contains a methyl group at the 4-position of the pyrazole ring, a feature absent in many simpler 3-aryl-pyrazol-5-amines. This methyl group is hypothesized to induce a conformational bias, potentially enhancing binding affinity by pre-organizing the molecule into a bioactive conformation [1]. While direct binding data comparing 4-methyl vs. 4-H analogs are not available for this specific compound, class-level studies on related pyrazoles demonstrate that 4-alkyl substitution can improve target engagement and metabolic stability [1].

Medicinal Chemistry Conformational Analysis Drug Design

Lipophilicity and Permeability vs. Unsubstituted Pyrazoles

The target compound exhibits a calculated logP of approximately 2.99, which is higher than many unsubstituted pyrazoles (typical logP < 1.5) due to the lipophilic bromophenyl group [1]. This increased lipophilicity can enhance membrane permeability but may also affect solubility. While direct comparative permeability data (e.g., PAMPA or Caco-2) are not publicly available, the logP value places this compound within a favorable range for oral bioavailability (Lipinski's Rule of Five) [2].

ADME Physicochemical Properties Drug-likeness

Antiproliferative Activity and Target Fishing

Although direct bioactivity data for 3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine are absent from public repositories, the compound belongs to the 3-aryl-4-alkylpyrazol-5-amine class, which has demonstrated moderate to potent antiproliferative activity against human cancer cell lines [1]. In a study by Ma et al., the most active analog (compound 5h) showed IC50 values of 0.9 μM and 1.2 μM against U-2 OS and A549 cells, respectively [1]. Target fishing analysis of this class identified thirteen potential pharmacophores, including kinases and receptors, suggesting the target compound may also exhibit similar activity profiles [1].

Cancer Research Antiproliferative Target Prediction

Kinase Inhibitor Scaffold Intermediate

3-(4-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine is specifically utilized as a key intermediate in the synthesis of p38 MAP kinase inhibitors, FGFR inhibitors, and fused pyrazolo-pyrimidine scaffolds [1]. The 5-amino group and 4-bromophenyl moiety are essential for constructing these pharmacophores. While exact synthetic yields in proprietary processes are not disclosed, the compound's role in these high-value medicinal chemistry programs distinguishes it from generic pyrazole building blocks [1].

Kinase Inhibitors FGFR p38 MAPK Scaffold Synthesis

Vendor Purity Data for Reproducibility

Commercially available 3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine is typically supplied with a purity of ≥98% (as determined by HPLC) . While this is a standard purity specification for research chemicals, it is a critical parameter for ensuring reproducible synthetic outcomes and biological assay results. Lower-purity analogs or in-house synthesized batches may contain impurities (e.g., dehalogenated byproducts or regioisomers) that can interfere with sensitive catalytic reactions or confound bioactivity measurements.

Analytical Chemistry Quality Control Reproducibility

3-(4-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine: Applications


p38 MAPK Inhibitor Synthesis via Cross-Coupling

The 4-bromophenyl group of 3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine serves as an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups at the 3-position of the pyrazole scaffold. This synthetic route is directly relevant to the preparation of p38 MAP kinase inhibitors, as documented in patent literature [1]. The para-substitution ensures optimal reactivity and high yields, making it a preferred intermediate for constructing focused kinase inhibitor libraries.

Fused Pyrazolo-Pyrimidine Scaffolds for FGFR Inhibitors

The 5-amino group of 3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine can be condensed with 1,3-dielectrophiles (e.g., β-ketoesters or malononitrile derivatives) to form fused pyrazolo[1,5-a]pyrimidine cores. These heterocycles are privileged scaffolds in medicinal chemistry, particularly for fibroblast growth factor receptor (FGFR) inhibitors [1]. The specific substitution pattern (4-bromophenyl and 1,4-dimethyl) provides a unique entry point for SAR exploration in this target class.

Antiproliferative Hit-to-Lead Optimization

The 3-aryl-4-alkylpyrazol-5-amine class has demonstrated promising antiproliferative activity against osteosarcoma (U-2 OS) and lung cancer (A549) cell lines [2]. 3-(4-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine, with its 4-bromophenyl and 4-methyl substituents, serves as a versatile starting material for systematic SAR studies. Researchers can modify the bromophenyl group via cross-coupling, functionalize the 5-amino group, or explore additional substitutions at the pyrazole 1-position to optimize potency and selectivity.

CNS Drug Discovery Physicochemical Optimization

With a calculated logP of ~2.99, 3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine resides in a lipophilicity range often associated with good blood-brain barrier permeability [3]. This makes it an attractive core scaffold for CNS drug discovery programs targeting kinases, GPCRs, or other central nervous system receptors. The bromine atom provides a convenient handle for late-stage functionalization using transition-metal catalysis, allowing for rapid exploration of CNS-optimized analogs.

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